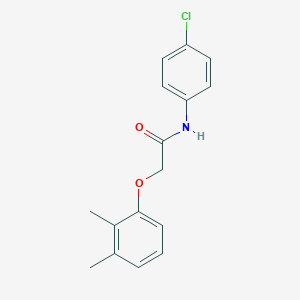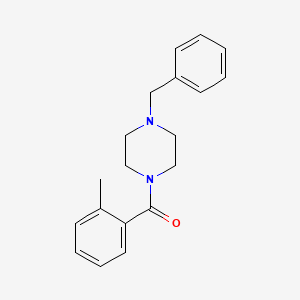![molecular formula C17H18N6OS B5506597 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5506597.png)
4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine" is a complex compound that has garnered attention in various fields of chemical and pharmaceutical research due to its unique structure and potential biological activities.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines and related compounds involves multiple steps, including the reaction of different heterocyclic amines with various halogenated compounds and sodium salts. Techniques like microwave irradiation and the use of various reagents play a crucial role in the synthesis process (Abdelriheem, Zaki, & Abdelhamid, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray diffraction, spectral data, and elemental analysis. The structure often includes various substituents like thiophene and piperazine, which contribute to the compound's properties and reactivity (Abdelhamid, Fahmi, & Baaiu, 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, leading to the formation of different heterocyclic systems. Reactions like intramolecular cyclization and condensation with appropriate reagents are common. These reactions often result in the formation of fused heterocyclic systems with potential biological activities (Youssef & Omar, 2007).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are influenced by the specific substituents and the overall molecular structure. These properties are essential for determining the compound's suitability in various applications, including medicinal chemistry (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties of these compounds, like reactivity and stability, are closely related to their structural features. The presence of functional groups like pyrazole and pyrimidine rings imparts specific chemical behaviors that are crucial in synthetic chemistry and pharmaceutical applications (Jang et al., 2010).
Scientific Research Applications
Overview of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffold, closely related to the chemical structure , is a notable heterocycle in drug discovery. It has exhibited a wide range of medicinal properties, including anticancer, central nervous system agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives have attracted significant attention, showing potential for various disease targets. Despite the advances, there remains substantial scope for medicinal chemists to exploit this scaffold further for developing potential drug candidates. This includes exploring synthetic strategies and biological properties through SAR studies, which have been ongoing since the 1980s (Cherukupalli et al., 2017).
Pyranopyrimidine Scaffolds in Synthesis
The pyranopyrimidine core is crucial for medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. 5H-pyrano[2,3-d]pyrimidine scaffolds, sharing structural similarities with the query compound, are widely applicable and have been the subject of intensive investigation. Recent reviews cover synthetic pathways for developing various pyrano[2,3-d]pyrimidine derivatives, utilizing diverse hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts. This highlights the role of pyrano[2,3-d]pyrimidines in drug development and the potential for creating lead molecules (Parmar et al., 2023).
Dipeptidyl Peptidase IV (DPP IV) Inhibitors
DPP IV inhibitors, which include pyrimidine derivatives, are crucial in treating type 2 diabetes mellitus (T2DM). They work by inhibiting the degradation of incretin molecules, promoting insulin secretion. The chemical structure is part of the broader class of pyrimidine derivatives, which have been explored for their antidiabetic properties. Research into DPP IV inhibitors is intense, with many molecules reported in literature and patents, highlighting the ongoing interest in pyrimidine-based antidiabetic agents (Mendieta et al., 2011).
Pyrimidine Appended Optical Sensors
Pyrimidine derivatives are not only significant in medicinal applications but also in the development of optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This application extends the usefulness of pyrimidine compounds beyond pharmaceuticals to materials science, where they contribute to the advancement of sensing technology (Jindal & Kaur, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-13-4-5-23(20-13)16-11-15(18-12-19-16)21-6-8-22(9-7-21)17(24)14-3-2-10-25-14/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBRJEUYFSXZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline](/img/structure/B5506525.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5506531.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5506544.png)
![4-[(4-butoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5506551.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5506558.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-methoxy-2,5-dimethylbenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506573.png)
![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)
![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)
![2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5506604.png)
![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5506607.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)